molecular formula C22H20N4O4 B11681385 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11681385
M. Wt: 404.4 g/mol
InChI Key: YDNRRFAYJSDYKN-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as therapeutic agents. This compound, with its unique structure, has garnered interest for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-methoxyphenylhydrazine.

    Formation of Benzotriazole Intermediate: The 4-methoxyphenylhydrazine reacts with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the benzotriazole intermediate.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-DIMETHOXY-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: Used in studies to understand its antioxidant and antibacterial properties.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves:

    Molecular Targets: It targets specific enzymes and receptors involved in cellular processes.

    Pathways Involved: It may inhibit the activity of enzymes such as tyrosine kinases, leading to the suppression of cancer cell growth. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHOXY-N-[2-(4-METHOXYPHENYL)ETHYL]BENZAMIDE
  • 3,4-DIMETHOXY-N-(2-METHOXYPHENYL)BENZAMIDE

Uniqueness

3,4-DIMETHOXY-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is unique due to its benzotriazole moiety, which imparts distinct biological activities compared to other benzamide derivatives. This structural feature enhances its potential as a therapeutic agent and its applications in various scientific fields.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H20N4O4/c1-28-17-8-6-16(7-9-17)26-24-18-10-5-15(13-19(18)25-26)23-22(27)14-4-11-20(29-2)21(12-14)30-3/h4-13H,1-3H3,(H,23,27)

InChI Key

YDNRRFAYJSDYKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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